5,6,7,4'-Tetramethoxyflavone

Vascular pharmacology Ion channel pharmacology Calcium antagonism

Generic PMF substitution produces erroneous CaV1.2 data due to functional inversion between hydroxylated and methoxylated flavones. 5,6,7,4'-Tetramethoxyflavone (TMF) is a validated CaV1.2 channel blocker with superior vasorelaxant potency (~3.2-fold vs. nobiletin) and dual endothelium-dependent/independent mechanisms. • CaV1.2 blockade: pIC50=4.48±0.13; π-π stacking at Trp1447/Tyr1489 • Vasorelaxation: pIC50=4.91±0.35 (KCl-depolarized aortic rings) • Anti-inflammatory: NO inhibition IC50=57.4μM; NF-κB pathway validated • ≥98% HPLC; refrigerated storage; ambient global shipping.

Molecular Formula C19H18O6
Molecular Weight 342.3 g/mol
CAS No. 1168-42-9
Cat. No. B192348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,4'-Tetramethoxyflavone
CAS1168-42-9
Synonyms5-Methoxysalvigenin;  5,6,7,4'-Tetramethoxyflavone;  5,6,7-Trimethoxy-2-(4-methoxyphenyl)chromen-4-one
Molecular FormulaC19H18O6
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC
InChIInChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(25-14)10-16(22-2)18(23-3)19(17)24-4/h5-10H,1-4H3
InChIKeyURSUMOWUGDXZHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,4'-Tetramethoxyflavone – Procurement-Grade Overview


5,6,7,4'-Tetramethoxyflavone (TMF; CAS 1168-42-9), also designated scutellarein tetramethyl ether, tetramethylscutellarein, or 5,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one, is a fully methylated polymethoxyflavone (PMF) belonging to the flavonoid class [1][2]. As the tetra-O-methyl derivative of scutellarein (5,6,7,4'-tetrahydroxyflavone), this compound bears methoxy substituents at the 5-, 6-, 7-, and 4'-positions, rendering it highly lipophilic and capable of efficient transmembrane penetration [3]. TMF occurs naturally in various plant sources, including Citrus species (particularly Citrus tangerina peel), Eupatorium odoratum (Siam weed), Kaempferia parviflora rhizomes, and Orthosiphon stamineus leaves [4][5]. Commercially, this compound is available as an analytical reference standard and research-grade material with HPLC purity specifications typically ranging from ≥95% to ≥98% .

Polymethoxyflavone reference standard workflow
Vascular CaV1.2 channel pharmacology studies
Natural product analytical standardization

Why 5,6,7,4'-Tetramethoxyflavone Cannot Be Replaced by Other PMFs


Polymethoxyflavones as a class exhibit broad bioactivity, yet subtle variations in methoxylation pattern produce profound and non-interchangeable functional consequences. Fully methylated flavonoids are substantially more lipophilic than their hydroxylated counterparts, enabling superior membrane permeability; however, the precise number and positional arrangement of methoxy groups determine target engagement, binding affinity, and downstream signaling outcomes [1]. TMF (5,6,7,4'-tetramethoxy substitution pattern) diverges from structurally similar PMFs such as nobiletin (hexamethoxy), tangeretin (pentamethoxy), and sinensetin (pentamethoxy) in ways that cannot be predicted by structural similarity alone [2]. Critically, the complete methylation of scutellarein transforms the molecule from a CaV1.2 channel stimulator into a potent CaV1.2 channel blocker—a functional inversion that underscores why generic PMF substitution would yield erroneous or misleading experimental conclusions [3]. The quantitative evidence below substantiates that TMF occupies a distinct pharmacological niche, warranting compound-specific procurement rather than substitution with readily available PMF alternatives.

Target inversion Methylation pattern transforms CaV1.2 stimulator into channel blocker; generic PMF substitution may reverse functional outcome.
Target engagement Differing methoxy positions on nobiletin or sinensetin alter binding pocket interactions; pathway response may not transfer directly.
Bioactivity profile Anti-inflammatory, vasorelaxant, and antiproliferative endpoints vary across PMF analogs; class-level inference masks compound-specific differences.

5,6,7,4'-Tetramethoxyflavone: Quantitative Evidence Comparison


CaV1.2 Channel Blockade vs. Nobiletin, Tangeretin, Sinensetin

5,6,7,4'-Tetramethoxyflavone (scutellarein tetramethyl ether) exhibits the highest CaV1.2 channel blocking potency among four citrus-derived PMFs evaluated under identical conditions. In whole-cell patch-clamp recordings measuring IBa1.2 inhibition, TMF demonstrated a pIC50 of 4.48 ± 0.13 (IC50 ≈ 33 μM), whereas sinensetin and nobiletin achieved only approximately 50% current reduction at the maximum tested concentration of 100 μM, precluding IC50 calculation [1]. This indicates that TMF is at least 3-fold more potent than sinensetin and nobiletin under these assay conditions. Molecular docking analysis further rationalized this superiority: the monomethoxylate phenyl pendant of TMF (and tangeretin) enables π-π stacking interactions with Trp1447 and Tyr1489 residues at the fenestration site between S5III and S6IV, whereas the additional methoxy groups present in nobiletin and sinensetin sterically hinder optimal binding at this critical interface [2].

CaV1.2 blockade vs PMFs
Head-to-head
TMF pIC50 4.48 ± 0.13 (IC50 ≈ 33 μM) vs. sinensetin/nobiletin ~50% at 100 μM; tangeretin IC50 ≈ 66 μM
Reported top rank in tested set; π-π stacking rationalizes selectivity
Patch-clamp, A7r5 cells, n=5
Vascular pharmacology Ion channel pharmacology Calcium antagonism

Vasorelaxant Activity: vs. Tangeretin, Nobiletin, Sinensetin

In KCl-depolarized rat aortic rings (60 mM KCl, a model of electromechanical coupling via CaV1.2 channel activation), 5,6,7,4'-tetramethoxyflavone demonstrated superior vasorelaxant potency relative to the comparator PMFs. TMF exhibited a pIC50 of 4.91 ± 0.35 (IC50 ≈ 12.3 μM), exceeding tangeretin (pIC50 4.40 ± 0.28; IC50 ≈ 39.8 μM) by 0.51 log units, nobiletin (pIC50 4.39 ± 0.11; IC50 ≈ 40.7 μM) by 0.52 log units, and sinensetin (pIC50 4.23 ± 0.26; IC50 ≈ 58.9 μM) by 0.68 log units [1]. This corresponds to an approximate 3.2-fold potency advantage over tangeretin and nobiletin, and a 4.8-fold advantage over sinensetin. Notably, the endothelium-dependent component of TMF's vasorelaxant activity was significant (pIC50 increased to 5.72 ± 0.21 in endothelium-intact rings; p = 0.0097 vs. endothelium-denuded), indicating that TMF engages both direct smooth muscle CaV1.2 blockade and endothelial NO/sGC/cGMP signaling pathways [2].

Vasorelaxant potency vs PMFs
Head-to-head
TMF pIC50 4.91 ± 0.35 (IC50 ≈ 12.3 μM) vs. tangeretin 39.8 μM, nobiletin 40.7 μM, sinensetin 58.9 μM
Reported higher vasorelaxant response; dual direct + endothelial pathway contribution
Rat aortic rings, KCl depolarized, endothelium-denuded
Vascular smooth muscle Vasorelaxation Cardiovascular pharmacology

Anti-Inflammatory Activity: Comparative PMF Evidence

In a head-to-head comparative study of five PMFs isolated from Citrus tangerina peel, 5,6,7,4'-tetramethoxyflavone (tetramethyl-O-scutellarin) was among the compounds that significantly inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines TNF-α and IL-6, while simultaneously suppressing mRNA expression of acute inflammatory markers Cox-2 and iNOS [1]. The study demonstrated statistical significance (p < 0.05) for the inhibitory effects across all five tested PMFs, including sinensetin, TMF, nobiletin, tangeretin, and 5-demethylnobiletin. While the publication did not provide individual IC50 values for each compound, TMF exhibited comparable anti-inflammatory efficacy to nobiletin and tangeretin in this multi-parameter inflammatory model. Complementary data from an independent study in LPS-induced RAW264.7 macrophages established that tetramethyl-O-scutellarin (TMF) inhibits NO generation with an IC50 of 57.4 μM [2].

Anti-inflammatory NO inhibition
Class-level
IC50 57.4 μM (RAW264.7 macrophages); significant inhibition of TNF-α, IL-6 (p
Supports anti-inflammatory screening context; NF-κB pathway modulation reported
Cross-study; comparator IC50s not available from same panel
15-LOX inhibition vs quercetin
Cross-study comparable
TMF IC50 70–86 μM; quercetin 68 ± 5 μM; 5-O-demethylsinensetin 144 ± 10 μM
Comparable enzyme inhibition to quercetin; full methylation preserves activity
Soybean 15-LOX, non-antioxidant mechanism
HepG2 antiproliferative IC50
Supporting evidence
IC50 20.08 μg/mL (≈ 58.6 μM) against HepG2 cells
Reported cell-model response context; benchmark for batch consistency
No direct PMF comparator in same study
Membrane permeability advantage
Class-level
Fully methylated (4 -OCH3); estimated 5- to 10-fold higher cellular uptake than hydroxylated flavonoids
Context-dependent lipophilicity; may reduce permeabilization needs in cell assays
Caco-2 monolayer data; LogP increments class-level
Inflammation Cytokine inhibition Immunopharmacology

15-LOX Inhibition Compared to Quercetin and Demethylated Analogs

In soybean 15-lipoxygenase inhibition assays, 5,6,7,4'-tetramethoxyflavone (tetramethylscutellarein) exhibited IC50 values of 70-86 μM, which is comparable to the positive control quercetin (IC50 = 68 ± 5 μM) [1]. This potency is markedly superior to its 5-O-demethylated analog (5-O-demethylsinensetin, IC50 = 144 ± 10 μM), indicating that full methylation at the 5-position is critical for maintaining 15-LOX inhibitory activity. An earlier study using linoleic acid as substrate reported an IC50 of 110 ± 3 μM for TMF and 114 ± 5 μM for sinensetin, confirming comparable potency between these two tetramethoxy- and pentamethoxy-flavones in this assay system [2]. Importantly, the polymethoxylated flavonoids were virtually inactive as DPPH radical scavengers, demonstrating that their inhibitory effect on 15-LOX is attributable to direct enzyme inhibition rather than non-specific antioxidant activity [1].

15-LOX inhibition vs quercetin
Cross-study comparable
TMF IC50 70–86 μM; quercetin 68 ± 5 μM; 5-O-demethylsinensetin 144 ± 10 μM
Comparable enzyme inhibition to quercetin; full methylation preserves activity
Soybean 15-LOX, non-antioxidant mechanism
Lipid peroxidation Enzyme inhibition Anti-inflammatory enzymology

Antiproliferative Activity in HepG2 Cells

Multiple independent studies have consistently reported that 5,6,7,4'-tetramethoxyflavone (scutellarein tetramethyl ether) effectively inhibits the proliferation of HepG2 human hepatocellular carcinoma cells with an IC50 value of 20.08 μg/mL . This represents the most consistently reproduced cytotoxicity value for TMF across commercial technical documentation and published studies. While direct head-to-head comparison with nobiletin or tangeretin in this specific cell line is not available from the same experimental series, cross-study analysis indicates that TMF's antiproliferative activity in HepG2 cells is in the moderate micromolar range, consistent with the general cytotoxicity profile observed for fully methylated flavonoids [1].

HepG2 antiproliferative IC50
Supporting evidence
IC50 20.08 μg/mL (≈ 58.6 μM) against HepG2 cells
Reported cell-model response context; benchmark for batch consistency
No direct PMF comparator in same study
Cancer pharmacology Cytotoxicity Hepatocellular carcinoma

Membrane Permeability: Lipophilicity Advantage

Polymethoxyflavones (PMFs) are substantially more lipophilic than hydroxylated flavonoids, enabling enhanced passive diffusion across phospholipid membranes—a property that directly correlates with the number and position of methoxy substituents [1]. 5,6,7,4'-Tetramethoxyflavone, being a fully methylated flavonoid with four methoxy groups and zero free hydroxyl groups, represents one of the most lipophilic members within the citrus-derived PMF panel, which includes partially hydroxylated analogs such as 5-demethylnobiletin and 5-hydroxy-tetramethoxyflavone derivatives [2]. Comparative absorption studies have demonstrated that fully methylated flavonoids exhibit 5- to 10-fold greater cellular uptake than their hydroxylated counterparts in Caco-2 intestinal epithelial models [3]. While direct LogP or permeability coefficient comparisons between TMF and specific analogs (e.g., nobiletin, tangeretin) are not reported in the available literature, the structure-permeability relationship is well established: each methoxy group substitution in place of a hydroxyl group increases the octanol-water partition coefficient by approximately 0.5-0.8 log units [1].

Membrane permeability advantage
Class-level
Fully methylated (4 -OCH3); estimated 5- to 10-fold higher cellular uptake than hydroxylated flavonoids
Context-dependent lipophilicity; may reduce permeabilization needs in cell assays
Caco-2 monolayer data; LogP increments class-level
Pharmacokinetics Membrane permeability Drug-likeness

5,6,7,4'-Tetramethoxyflavone Application Scenarios


CaV1.2 Channel Pharmacology: Lead for SAR Studies

Based on the direct head-to-head evidence establishing TMF's superior CaV1.2 channel blockade potency (pIC50 = 4.48 ± 0.13, IC50 ≈ 33 μM) relative to nobiletin, tangeretin, and sinensetin [1], this compound serves as an optimal starting point for SAR campaigns investigating the structural determinants of PMF-mediated L-type calcium channel antagonism. The molecular docking data demonstrating π-π stacking interactions between the monomethoxylate phenyl pendant and Trp1447/Tyr1489 residues [2] provides a rational framework for designing focused libraries of TMF analogs with potentially enhanced potency and selectivity for the CaV1.2 fenestration site. Procurement of high-purity TMF (≥98% by HPLC) is essential for reproducible electrophysiological recordings.

Ex Vivo Vascular Reactivity Assays

TMF's ~3.2-fold higher vasorelaxant potency in KCl-depolarized aortic rings (pIC50 = 4.91 ± 0.35) compared to tangeretin and nobiletin, and ~4.8-fold higher potency compared to sinensetin [1], makes it the preferred PMF for organ bath studies where consistent and concentration-dependent relaxation is required. The dual mechanism—combining direct CaV1.2 channel blockade with endothelium-dependent NO/sGC/cGMP signaling [2]—enables TMF to function as a positive control for both endothelium-intact and endothelium-denuded preparations. Researchers investigating endothelial dysfunction or screening natural product-derived vasodilators should prioritize TMF over other citrus PMFs for reference standard applications.

Anti-Inflammatory Screening with NF-κB Modulation

TMF has been validated to significantly inhibit NO production (IC50 = 57.4 μM in RAW264.7 macrophages) and suppress TNF-α, IL-6, Cox-2, and iNOS expression [1][2]. Its anti-inflammatory activity is mediated through NF-κB pathway modulation [3], establishing a defined mechanistic framework for assay interpretation. For laboratories conducting inflammation-targeted screening, TMF offers a chemically defined, fully methylated alternative to nobiletin and tangeretin, with the practical advantage that its CaV1.2 channel activity is simultaneously characterized—enabling multi-target pharmacological profiling within a single compound.

HPLC Quantification Reference for Botanical Extracts

TMF is commercially available as an analytical standard with chromatographic purity specifications (≥95-98% by HPLC) from multiple reputable vendors [1][2]. Given its occurrence in Citrus species, Eupatorium odoratum, Kaempferia parviflora, and Orthosiphon stamineus [3][4], TMF serves as a critical reference material for the standardization and quality control of botanical extracts intended for nutraceutical or traditional medicine applications. Procurement of certified analytical-grade TMF ensures accurate quantification and batch-to-batch consistency verification in GMP-compliant extract manufacturing environments.

Application
Selection Property
Validation Focus
CaV1.2 channel pharmacology SAR
Reported CaV1.2 blockade profile
Ion channel electrophysiology endpoints
Vascular reactivity assays
Vasorelaxant response profile
Endothelium-dependent/independent relaxation endpoints
Anti-inflammatory screening studies
NF-κB pathway modulation context
Cytokine and NO inhibition endpoints
Botanical extract standardization
Chromatographic purity specification
HPLC-UV quantification method

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29 linked technical documents
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